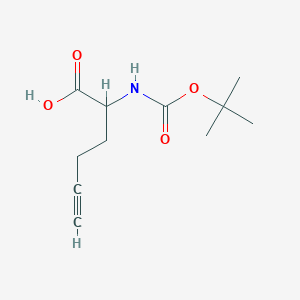

2-(Boc-amino)-5-hexynoic acid

CAS No.:

Cat. No.: VC2467029

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO4 |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |

| Standard InChI | InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14) |

| Standard InChI Key | DPHIBCOGEUVKGB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC#C)C(=O)O |

Introduction

| Property | Description |

|---|---|

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |

| CAS Number | 208522-16-1 |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Stereochemistry | S-configuration at C2 position |

| Functional Groups | Boc-protected amine, carboxylic acid, terminal alkyne |

Structural Characteristics

The molecular structure of 2-(Boc-amino)-5-hexynoic acid features a six-carbon backbone with several key functional groups strategically positioned. The second carbon (C2) bears the amino group protected by a tert-butyloxycarbonyl (Boc) moiety and represents a chiral center with S-configuration. The carboxylic acid group is attached to C1, while a terminal alkyne functionality appears at the C5-C6 position.

This structural arrangement creates a multifunctional molecule with distinct reactivity patterns. The protected amino group ensures selectivity in reactions involving the carboxylic acid or alkyne functions. The terminal alkyne provides a reactive site for click chemistry and other alkyne-specific transformations, while the carboxylic acid group facilitates peptide bond formation and other carboxyl-based chemistry.

Structural Representation

The molecular structure can be represented by the canonical SMILES notation: CC(C)(C)OC(=O)NC@@HCC(=O)O . This notation encodes the stereochemistry at the C2 position (S-configuration) and clearly depicts the arrangement of functional groups along the carbon backbone.

Synthesis Methods

The synthesis of 2-(Boc-amino)-5-hexynoic acid typically employs carefully controlled conditions to maintain stereochemical integrity. Several synthetic approaches have been documented in the literature:

Direct Protection Method

The most straightforward approach involves the protection of the amino group in 2-amino-5-hexynoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in a two-phase solvent system of water and an organic solvent such as tetrahydrofuran (THF), with a base catalyst such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions (0-25°C) to minimize side reactions.

Chiral Synthesis Approaches

For enantioselective synthesis, researchers employ various strategies:

-

Use of chiral auxiliaries to control stereochemistry

-

Enzymatic resolution of racemic mixtures

-

Asymmetric catalysis using chiral catalysts

These methods ensure high enantiomeric purity, which is essential for applications in peptide synthesis and pharmaceutical development.

Optimization Parameters

Key factors in optimizing the synthesis include:

-

Temperature control: Critical for preventing racemization of the chiral center

-

Solvent selection: Impacts reaction efficiency and product purification

-

pH control: Particularly important during the Boc protection step

-

Purification techniques: Typically involving column chromatography or recrystallization

Chemical Reactivity

The reactivity of 2-(Boc-amino)-5-hexynoic acid is governed by its three main functional groups, each with distinct chemical behavior.

Carboxylic Acid Reactivity

The carboxylic acid group readily participates in:

-

Esterification reactions with alcohols

-

Amide bond formation with amines (critical for peptide synthesis)

-

Activation with coupling reagents to form reactive intermediates

These reactions typically require activation of the carboxyl group using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Alkyne Reactivity

The terminal alkyne functionality can undergo several transformations:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles

-

Sonogashira coupling with aryl or vinyl halides

-

Hydration to form ketones

-

Hydrogenation to produce alkenes or alkanes

The alkyne's reactivity in click chemistry reactions is particularly valuable for bioconjugation applications.

Boc Group Behavior

The Boc protecting group is:

-

Stable under basic and nucleophilic conditions

-

Removable under acidic conditions (typically using trifluoroacetic acid)

-

Orthogonal to other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl)

This selective deprotection capability makes 2-(Boc-amino)-5-hexynoic acid suitable for sophisticated multi-step synthetic procedures.

Applications in Research

2-(Boc-amino)-5-hexynoic acid serves as a versatile tool in various research applications.

Peptide Synthesis

The compound plays a significant role in the synthesis of modified peptides and peptidomimetics. Its incorporation introduces an alkyne handle that can be used for subsequent modifications through click chemistry. The resulting modified peptides often exhibit enhanced properties including:

-

Improved metabolic stability

-

Altered conformational preferences

-

Enhanced binding affinity to target proteins

-

New functional capabilities through post-synthetic modification

Bioconjugation Chemistry

The terminal alkyne functionality makes this compound extremely valuable in bioconjugation applications . Through copper-catalyzed azide-alkyne cycloaddition reactions, the compound can be used to attach:

-

Fluorescent tags for imaging

-

Affinity labels for purification

-

Drug molecules for targeted delivery

-

PEG chains for improved pharmacokinetics

This capability has positioned 2-(Boc-amino)-5-hexynoic acid as an important tool in developing targeted therapeutics and diagnostic agents.

Building Block in Organic Synthesis

Beyond its applications in peptide chemistry, the compound serves as a versatile building block in organic synthesis. It can be incorporated into various molecular frameworks to introduce both amino acid functionality and alkyne reactivity.

Comparison with Similar Compounds

Understanding the relationship between 2-(Boc-amino)-5-hexynoic acid and structurally related compounds provides insight into its unique properties and applications.

Structural Analogs

The following table compares 2-(Boc-amino)-5-hexynoic acid with structurally related compounds:

| Compound | Key Structural Difference | Impact on Properties |

|---|---|---|

| Boc-(S)-3-Amino-5-hexynoic acid | Amino group at C3 instead of C2 | Different backbone geometry in resulting peptides |

| 2-(Fmoc-amino)-5-hexynoic acid | Fmoc instead of Boc protecting group | Different deprotection conditions (base vs. acid) |

| 2-(Boc-amino)-4-pentynoic acid | Shorter carbon chain (C5 vs. C6) | Less conformational flexibility |

| 2-(Boc-amino)-6-heptynoic acid | Longer carbon chain (C7 vs. C6) | Greater distance between functional groups |

Analytical Characterization

Proper characterization of 2-(Boc-amino)-5-hexynoic acid is essential for confirming identity, purity, and stereochemical integrity.

Spectroscopic Analysis

Several spectroscopic techniques are employed for structural characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR reveals characteristic signals for the tert-butyl group (typically ~1.4 ppm), the terminal alkyne proton (~2.0-2.3 ppm), and the alpha-hydrogen (~4.0-4.5 ppm)

-

¹³C NMR shows distinctive signals for the carbonyl carbons, the alkyne carbons, and the tert-butyl group

-

-

Infrared (IR) Spectroscopy:

-

Characteristic bands include the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), the carbamate C=O stretch (~1680-1700 cm⁻¹), and the alkyne C≡C stretch (~2100-2260 cm⁻¹)

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry confirms the molecular formula (C₁₁H₁₇NO₄)

-

Fragmentation patterns typically include loss of the Boc group (M-101) and fragments associated with the alkyne chain

-

Chromatographic Analysis

Chromatographic techniques are essential for assessing purity:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with UV detection (typically at 210-254 nm)

-

Chiral HPLC for determining enantiomeric purity

-

-

Thin-Layer Chromatography (TLC):

-

Useful for monitoring reaction progress and initial purity assessment

-

Stereochemical Analysis

The stereochemical integrity of the compound can be assessed through:

-

Optical rotation measurements ([α]D)

-

Chiral HPLC analysis

-

X-ray crystallography (for crystalline samples)

Research Applications and Findings

Recent research has expanded the applications of 2-(Boc-amino)-5-hexynoic acid in various fields.

Peptide Therapeutics

The compound has been utilized in the development of peptide-based therapeutics, where the alkyne functionality enables post-synthetic modification through click chemistry. This approach has been applied to:

-

Creating peptide-drug conjugates with enhanced pharmacokinetic properties

-

Developing targeted peptide therapeutics with improved selectivity

-

Engineering peptides with novel biological activities

Bioorthogonal Chemistry

The alkyne functionality in 2-(Boc-amino)-5-hexynoic acid makes it valuable for bioorthogonal chemistry applications—chemical reactions that can occur within biological systems without interfering with native biochemical processes. Research has demonstrated its utility in:

-

In vivo imaging of biological processes

-

Site-specific protein modification

-

Real-time monitoring of cellular events

Materials Science

Emerging research has explored applications in materials science:

-

Development of peptide-based biomaterials with programmable properties

-

Creation of self-assembling peptide structures for tissue engineering

-

Functionalization of surfaces for biosensing applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume